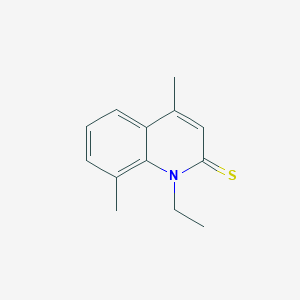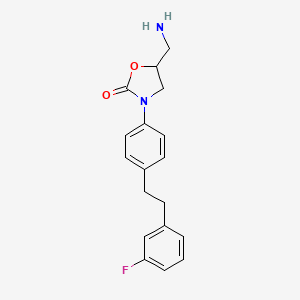
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is a heterocyclic compound that features both imidazole and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and isoxazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylisoxazole with a suitable imidazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it into more saturated derivatives.
Substitution: Both the imidazole and isoxazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition and catalysis. The isoxazole ring can interact with biological membranes, affecting cell signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
類似化合物との比較
4,5-Dihydro-1H-imidazole: Shares the imidazole ring but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the imidazole moiety.
4,5-Diphenyl-1H-imidazole: Similar imidazole structure but with different substituents.
Uniqueness: 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-3,5-dimethylisoxazole is unique due to the combination of both imidazole and isoxazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H13N3O/c1-6-8(7(2)13-12-6)5-9-10-3-4-11-9/h3-5H2,1-2H3,(H,10,11) |
InChIキー |
TYRVWVIGNFMCML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)CC2=NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


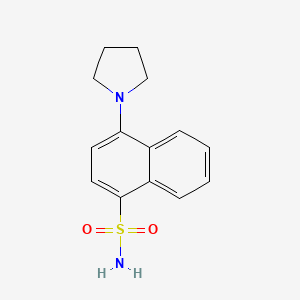

![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
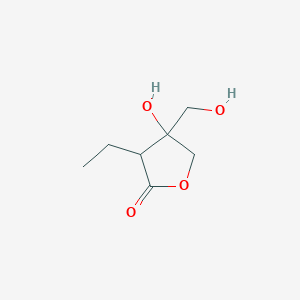
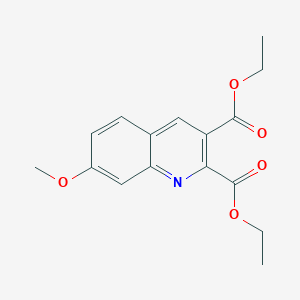

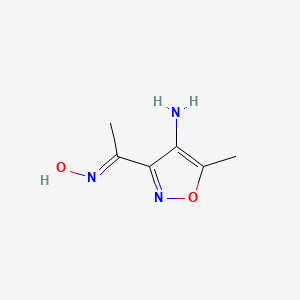
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
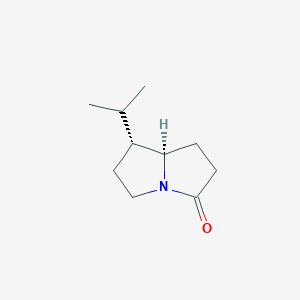
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
